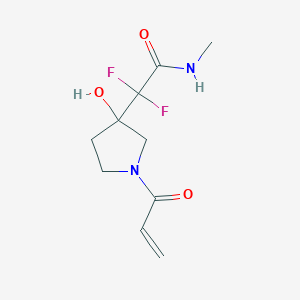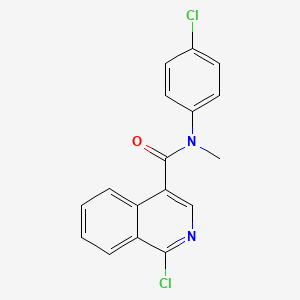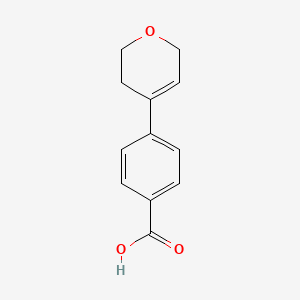
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide, also known as CFI-400945, is a small-molecule inhibitor that targets the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is a serine/threonine kinase that is overexpressed in various types of cancer, including breast, lung, and ovarian cancer. CFI-400945 has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide targets MELK, a protein kinase that is overexpressed in various types of cancer. MELK plays a role in cell proliferation, survival, and differentiation, making it an attractive target for anticancer therapy. 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide inhibits MELK activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase.
实验室实验的优点和局限性
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has several advantages as a potential anticancer agent. It has shown efficacy in preclinical models of various types of cancer, including breast, lung, and ovarian cancer. It targets MELK, a protein kinase that is overexpressed in many types of cancer, making it a promising therapeutic target. However, there are also limitations to the use of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide is not fully understood, and further research is needed to elucidate its effects on downstream targets.
未来方向
There are several potential future directions for research on 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict response to 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide, which could help to personalize treatment for individual patients. Additionally, further studies are needed to investigate the safety and efficacy of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide in clinical trials, and to determine its potential as a therapeutic agent for various types of cancer.
合成方法
The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide involves several steps, starting with the reaction of N-methylpyrrolidin-3-one with ethyl 2,2-difluoroacrylate to form the intermediate compound 2,2-difluoro-3-(N-methylpyrrolidin-3-yl)acrylic acid ethyl ester. This intermediate is then reacted with 3-hydroxyprop-2-enoyl chloride to form the final product, 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide.
科学研究应用
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. In vitro studies have shown that 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death). In vivo studies have demonstrated that 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide reduces tumor growth and increases survival in mouse models of breast and ovarian cancer.
属性
IUPAC Name |
2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O3/c1-3-7(15)14-5-4-9(17,6-14)10(11,12)8(16)13-2/h3,17H,1,4-6H2,2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGZHOPDZABFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1(CCN(C1)C(=O)C=C)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)
![7-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2690143.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)
![5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2690148.png)
![3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)
![2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2690150.png)
![4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine](/img/structure/B2690151.png)

![1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B2690153.png)